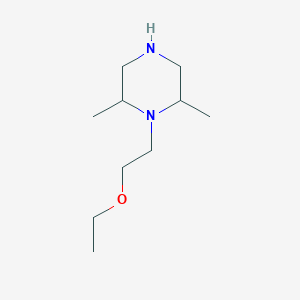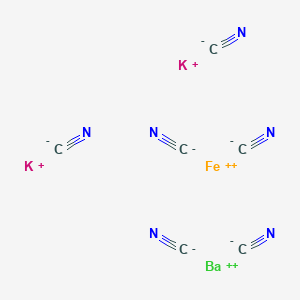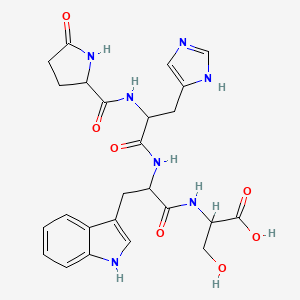
Boc-albizziin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-albizziine: est un composé qui présente un groupe protecteur tert-butyloxycarbonyle (Boc) attaché à l'acide aminé albizziine. L'albizziine elle-même est un analogue d'acide aminé qui agit comme un inhibiteur compétitif de l'asparagine synthétase par rapport à la glutamine. Le groupe Boc est couramment utilisé en synthèse organique pour protéger les fonctionnalités amine lors de réactions chimiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la Boc-albizziine implique généralement la protection du groupe amino de l'albizziine en utilisant du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que l'hydroxyde de sodium ou la 4-diméthylaminopyridine (DMAP) . La réaction est généralement effectuée dans des conditions aqueuses ou anhydres. Le groupe Boc est stable envers la plupart des nucléophiles et des bases, ce qui en fait un groupe protecteur idéal pour les amines .
Méthodes de production industrielle: La production industrielle de Boc-albizziine suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles afin de garantir un rendement et une pureté élevés. La protection Boc est généralement effectuée dans un solvant tel que le tétrahydrofurane (THF) ou l'acétonitrile (MeCN) à des températures contrôlées .
Analyse Des Réactions Chimiques
Types de réactions: La Boc-albizziine subit diverses réactions chimiques, notamment:
Oxydation: Le groupe Boc est stable dans des conditions oxydantes.
Réduction: Le groupe Boc peut être éliminé dans des conditions réductrices en utilisant des réactifs comme le zinc dans l'acide chlorhydrique.
Substitution: Le groupe Boc peut être substitué dans des conditions acides en utilisant de l'acide trifluoroacétique (TFA) ou de l'acide chlorhydrique dans le méthanol.
Réactifs et conditions courants:
Oxydation: KMnO4, OsO4, CrO3/Py
Réduction: Zn/HCl, Na/NH3, LiAlH4
Substitution: TFA dans le dichlorométhane, HCl dans le méthanol
Produits principaux: Le produit principal formé à partir de la déprotection de la Boc-albizziine est l'albizziine elle-même, qui peut ensuite subir d'autres modifications chimiques .
Applications de la recherche scientifique
La Boc-albizziine a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisée comme intermédiaire dans la synthèse d'hétérocycles et d'autres molécules complexes.
Biologie: Agit comme un inhibiteur de la glutamase et un inhibiteur de la glutaminyl-tRNA synthétase, ce qui la rend utile pour étudier les fonctions enzymatiques et les voies métaboliques.
Industrie: Utilisée en chromatographie d'affinité comme un groupe effecteur potentiel.
Mécanisme d'action
Le mécanisme d'action de la Boc-albizziine implique son rôle d'inhibiteur compétitif de l'asparagine synthétase par rapport à la glutamine. Elle se lie au site actif de l'enzyme, empêchant la liaison de la glutamine et inhibant ainsi l'activité de l'enzyme. Cette inhibition peut affecter diverses voies métaboliques et processus cellulaires.
Applications De Recherche Scientifique
Boc-albizziin has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of heterocycles and other complex molecules.
Biology: Acts as a glutamase inhibitor and a glutaminyl-tRNA synthetase inhibitor, making it useful in studying enzyme functions and metabolic pathways.
Industry: Used in affinity chromatography as a potential effector group.
Mécanisme D'action
The mechanism of action of Boc-albizziin involves its role as a competitive inhibitor of asparagine synthetase with respect to glutamine. It binds to the active site of the enzyme, preventing the binding of glutamine and thereby inhibiting the enzyme’s activity. This inhibition can affect various metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires:
L-albizziine: Un autre analogue d'acide aminé présentant des propriétés inhibitrices similaires.
L-méthionine-SR-sulfoximine: Un inhibiteur compétitif puissant de la glutamate synthétase.
L-méthionine-SR-sulfoxyde: Un inhibiteur moins efficace que la Boc-albizziine.
Unicité: La Boc-albizziine est unique en raison de la présence du groupe protecteur Boc, qui offre une stabilité et permet des réactions sélectives dans les processus synthétiques. Cela en fait un intermédiaire précieux en synthèse organique et un outil utile en recherche biochimique .
Propriétés
IUPAC Name |
3-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c1-9(2,3)17-8(16)12-5(6(13)14)4-11-7(10)15/h5H,4H2,1-3H3,(H,12,16)(H,13,14)(H3,10,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIBIUKNOFSXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)

![[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12105460.png)
![(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)
![2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12105469.png)


![N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12105481.png)





